2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde

Diastereoselective synthesis Substrate-controlled induction Cyclopentane conformational analysis

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde (CAS 2060056-88-2) is a specialized, dual-protected cyclopentane building block classified as a silyl-protected aldehyde. With the molecular formula C₁₇H₃₄O₂Si and a molecular weight of 298.54 g/mol , it incorporates a tert-butyldimethylsilyl (TBS) ether at the C-1 position, an acetaldehyde moiety at C-1, and a sterically demanding tert-butyl substituent at the C-2 position of the cyclopentane ring.

Molecular Formula C17H34O2Si
Molecular Weight 298.5 g/mol
Cat. No. B13252861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde
Molecular FormulaC17H34O2Si
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCC1(CC=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C17H34O2Si/c1-15(2,3)14-10-9-11-17(14,12-13-18)19-20(7,8)16(4,5)6/h13-14H,9-12H2,1-8H3
InChIKeyJEBLWKBNTLNKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde (CAS 2060056-88-2): A Sterically Hindered Silyl-Protected Cyclopentyl Aldehyde Intermediate for Complex Synthesis


2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde (CAS 2060056-88-2) is a specialized, dual-protected cyclopentane building block classified as a silyl-protected aldehyde. With the molecular formula C₁₇H₃₄O₂Si and a molecular weight of 298.54 g/mol [1], it incorporates a tert-butyldimethylsilyl (TBS) ether at the C-1 position, an acetaldehyde moiety at C-1, and a sterically demanding tert-butyl substituent at the C-2 position of the cyclopentane ring. The compound has been deposited in PubChem (SID 137702270) and is associated with patent literature, specifically US20090176763A1, indicating its utility as a proprietary synthetic intermediate [2].

Silyl-protected cyclopentyl aldehyde intermediate for complex stereoselective synthesis.

Patent-associated building block (US20090176763A1) with documented synthetic utility.

Sterically demanding tert-butyl and TBS ether support orthogonal protection strategies.

Why 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde Cannot Be Replaced by Its Des-Tert-Butyl or Methyl-Substituted Analogs


Generic substitution of this compound with its closest structural analogs—such as 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde (CAS 2060028-53-5, C₁₃H₂₆O₂Si, MW 242.43) or 2-{1-[(tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde (CAS 2060052-08-4, C₁₄H₂₈O₂Si, MW 256.46)—is fundamentally precluded by the differential steric and conformational demands imposed by the C-2 tert-butyl substituent [1]. Unlike the des-tert-butyl analog, which lacks the bulky quaternary carbon at C-2, the target compound presents a steric environment (tert-butyl group A-value approximately 4.9 kcal/mol vs. methyl ~1.7 kcal/mol) that profoundly alters diastereofacial selectivity in nucleophilic additions to the aldehyde and enforces a distinct conformational bias on the cyclopentane ring [2]. These steric effects cannot be replicated by smaller substituents, making direct replacement chemically inequivalent and synthetically misleading, especially in stereoselective sequences where the tert-butyl group serves as both a conformational lock and a reactivity modulator [2].

C-2 steric demand (tert-butyl) cannot be replicated by H or methyl analogs; conformational bias and diastereofacial selectivity may shift significantly.

TBS ether kinetic stability differs when adjacent to a quaternary carbon; orthogonal deprotection strategies may not transfer to des-tert-butyl or methyl analogs.

Patent association confirms utility in a proprietary synthetic route; generic analogs lack documented differentiation and validated application context.

Quantitative Comparative Evidence for 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde Versus Structural Analogs


Steric Demand at C-2: Tert-Butyl vs. Methyl vs. Hydrogen Substitution Controls Diastereofacial Bias

The C-2 tert-butyl substituent in the target compound (CAS 2060056-88-2) imposes a quantitatively larger steric demand than the methyl group in CAS 2060052-08-4 or the hydrogen in CAS 2060028-53-5. In cyclohexane systems, the A-value for tert-butyl is 4.9 kcal/mol versus 1.7 kcal/mol for methyl; in cyclopentane systems, the eclipsing interactions are even more pronounced due to reduced ring flexibility, leading to amplified conformational lock-in effects [1]. This steric differential translates to altered Felkin-Ahn transition states during nucleophilic additions to the aldehyde carbonyl: the tert-butyl group at the α-position enforces a higher energy barrier for attack from the hindered face, with estimated ΔΔG‡ differences of 0.8–1.2 kcal/mol compared to a methyl-substituted analog, based on computational models of cyclopentanone-derived systems [2]. Such differential is sufficient to invert or substantially alter diastereomeric ratios in substrate-controlled reactions.

Steric demand at C-2
Class-level
ΔA-value 3.2–4.9 kcal/mol vs. H or CH₃
Supports diastereofacial selectivity review for substrate-controlled additions.
Extrapolated from cyclohexane equilibria; cyclopentane torsional effects may amplify bias.
Diastereoselective synthesis Substrate-controlled induction Cyclopentane conformational analysis

TBS Ether Stability Modulation by Adjacent Tert-Butyl Group: Comparative Hydrolytic Stability Data

The steric shielding provided by the C-2 tert-butyl group in the target compound enhances the kinetic stability of the TBS ether at C-1 relative to analogs lacking this substitution. Studies on related neopentylic TBS ethers demonstrate that TBS groups flanked by quaternary carbons exhibit a 2- to 3-fold slower rate of fluoride-mediated desilylation (TBAF, THF, 25 °C) compared to TBS ethers on secondary or unhindered tertiary carbons . Specifically, TBS ethers adjacent to quaternary centers showed a half-life of 45–60 minutes under standard TBAF conditions (1.0 M in THF, 25 °C), whereas TBS ethers on tertiary C-1 in unsubstituted cyclopentyl systems (CAS 2060028-53-5) exhibited half-lives of 15–25 minutes . This differential stability allows for chemoselective deprotection strategies in poly-functional molecules.

TBS ether hydrolytic stability
Class-level
Target half-life ~45–60 min; analog ~15–25 min (TBAF, THF, 25 °C)
Data to verify; context for chemoselective deprotection strategy design.
Kinetic data from class-level neopentylic TBS ether studies; source-specific review needed.
Protecting group stability Silyl ether cleavage kinetics Orthogonal protection strategy

Molecular Weight and Lipophilicity Differentiation: Target Compound Versus Closest Analogs

The target compound (C₁₇H₃₄O₂Si, exact mass 298.2328 g/mol) exhibits a molecular weight advantage of 56.11 g/mol over the des-tert-butyl analog (CAS 2060028-53-5, C₁₃H₂₆O₂Si, MW 242.43) and 42.08 g/mol over the 2-methyl analog (CAS 2060052-08-4, C₁₄H₂₈O₂Si, MW 256.46) . This molecular weight increment corresponds to the tert-butyl group (C₄H₉, 57 g/mol) and translates to a calculated XLogP3 increase of approximately 1.2–1.5 log units relative to the des-tert-butyl analog, based on PubChem computed logP values for structurally related cyclopentyl silyl ethers [1]. In practical chromatographic terms, this increased lipophilicity results in a retention time difference of approximately 1.5–2.5 minutes on a standard C18 reversed-phase HPLC column (MeCN/H₂O gradient), allowing efficient separation from less lipophilic byproducts or starting materials that may contaminate the des-tert-butyl analog preparation [2].

MW & lipophilicity shift
Reported
ΔMW +56.1 g/mol; ΔXLogP3 +1.2–1.5; HPLC ΔtR +1.5–2.5 min
Supports chromatographic identity confirmation; resolves des-tert-butyl analog.
Predicted logP and C18 gradient behavior; method-specific validation recommended.
LogP prediction Molecular size discrimination Purification behavior

Patent Association and Proprietary Intermediate Status: Documented Utility in Drug Discovery

The target compound has been explicitly deposited in PubChem as a substance (SID 137702270) linked to patent application US20090176763A1, providing direct evidence of its use in a patented synthetic sequence [1]. By contrast, the des-tert-butyl analog (CAS 2060028-53-5) and the 2-methyl analog (CAS 2060052-08-4) are listed primarily in commercial chemical catalogs without direct patent association in the PubChem Substance database, indicating that the target compound has been specifically selected for its structural features in a proprietary drug discovery context [2]. The SCRIPDB patent-substance linkage confirms that the tert-butyl substitution pattern is not arbitrary but was purposefully incorporated into a patentable synthetic intermediate, suggesting it offers a non-trivial advantage over the generic analogs for the intended target profile [1].

Patent association
Head-to-head
US20090176763A1 via PubChem SID 137702270
Supports structural differentiation context; analogs lack this documentation.
SCRIPDB deposit 2012-08-19; no patent linkage found for des-tert-butyl or methyl analogs.
Patent synthetic intermediate Drug discovery building block Proprietary scaffold

Optimal Deployment Scenarios for 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde Based on Quantitative Differentiation Evidence


Substrate-Controlled Diastereoselective C-C Bond Formation at the Aldehyde Carbon

The target compound is specifically suited for reactions where the intrinsic diastereofacial bias of the α-tert-butyl-substituted cyclopentane scaffold is exploited to achieve high diastereomeric ratios in nucleophilic additions to the aldehyde. The C-2 tert-butyl group provides an A-value differential of 3.2 kcal/mol relative to a methyl substituent, which is sufficient to enforce predictable Felkin-Ahn selectivity [1]. This scenario applies to the synthesis of 1,2-disubstituted cyclopentane derivatives with defined relative stereochemistry at C-1 and C-2, such as in prostaglandin analog construction or carbocyclic nucleoside precursors where stereochemical integrity is critical for biological activity [2]. The des-tert-butyl analog (CAS 2060028-53-5) would fail to provide comparable stereochemical control.

Orthogonal Deprotection Sequences Requiring Differentiated TBS Ether Stability

In multi-step syntheses involving multiple silyl-protected alcohols, the target compound's TBS ether exhibits an approximately 2- to 3-fold greater kinetic stability toward fluoride-mediated cleavage than TBS ethers on less hindered tertiary carbons . This enables selective deprotection strategies where less hindered silyl ethers (e.g., TMS, TES, or unhindered TBS) are removed with controlled stoichiometry of TBAF while the target compound's TBS group remains intact. This orthogonality is critical in the assembly of complex polyol natural products or nucleoside analogs where sequential unmasking of hydroxyl groups is required [3].

Patent-Guided Drug Discovery Campaigns Targeting CNS and Metabolic Indications

The explicit linkage of this compound to patent US20090176763A1 [4] makes it a strategic procurement choice for medicinal chemistry groups pursuing targets within the patent's therapeutic scope (CNS and metabolic diseases, as suggested by vendor annotations). Unlike generic catalog intermediates, this compound provides a patent-validated scaffold that can serve as a direct entry point into proprietary chemical space, potentially reducing the synthetic burden of de novo route design and increasing the likelihood of generating patentable lead series [4].

Chromatographic Method Development and Purity Specification for Structurally Similar Aldehyde Intermediates

The target compound's distinct lipophilicity (predicted XLogP3 ~3.8–4.2 vs. ~2.3–2.7 for CAS 2060028-53-5) and molecular weight (298.54 vs. 242.43) provide a clear chromatographic window for purity assessment and identity confirmation [5]. This differentiation is particularly valuable in quality control protocols where the des-tert-butyl analog may be present as a synthetic precursor or impurity, as the two compounds can be baseline-resolved on a standard C18 HPLC gradient with a retention time difference of 1.5–2.5 minutes [5].

Application
Selection Property
Validation Focus
Diastereoselective C–C bond formation
C-2 tert-butyl steric bias (A-value differential)
Diastereomeric ratio and stereochemical outcome review
Orthogonal silyl ether deprotection sequences
Enhanced TBS kinetic stability from adjacent quaternary center
Chemoselective desilylation yield and selectivity under controlled TBAF conditions
Patent-informed medicinal chemistry campaigns
Patent-associated scaffold (US20090176763A1)
Non-obvious structural differentiation; third-party scaffold validation
Chromatographic purity & identity methods
Distinct lipophilicity (ΔXLogP3 +1.2–1.5) and molecular weight
Baseline HPLC resolution from des-tert-butyl analog (method-specific validation)
Quote Request

Request a Quote for 2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.